(+)-Igmesine hydrochloride

Description

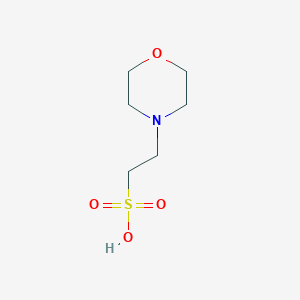

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGZJKUKBWWHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71119-23-8 (hydrochloride salt) | |

| Record name | 2-(N-Morpholino)ethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004432319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4063454 | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless solid; [Merck Index] White powder; [Aldrich MSDS] | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(N-Morpholino)ethanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4432-31-9, 145224-94-8, 1266615-59-1 | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4432-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N-Morpholino)ethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004432319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(N-morpholino)ethanesulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-morpholinoethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Morpholinoethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(N-Morpholino)ethanesulfonic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(N-MORPHOLINO)ETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GNK67Q0C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (+)-Igmesine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

(+)-Igmesine hydrochloride is a selective sigma-1 (σ₁) receptor agonist that has been investigated for its potential antidepressant and neuroprotective properties. Its mechanism of action is primarily centered on its interaction with the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum (ER) and mitochondria-associated membranes. Activation of the sigma-1 receptor by (+)-Igmesine initiates a cascade of downstream signaling events, including the modulation of intracellular calcium levels, interaction with various ion channels and neurotransmitter receptors, and the regulation of cellular stress responses. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological effects of this compound, supported by quantitative binding data, detailed experimental methodologies, and visual representations of key signaling pathways.

Introduction

(+)-Igmesine, chemically known as (+)-N-cyclopropylmethyl-N-methyl-1,4-diphenyl-1-ethylbut-3-en-1-ylamine hydrochloride, is a high-affinity ligand for the sigma-1 receptor.[1] Initially explored for the treatment of major depressive disorder, its clinical development was discontinued (B1498344) for marketing reasons.[2] Despite this, (+)-Igmesine remains a valuable pharmacological tool for elucidating the complex role of the sigma-1 receptor in cellular function and its potential as a therapeutic target for neurological and psychiatric disorders.[2][3] The sigma-1 receptor itself is not a classical G-protein coupled receptor or ion channel but a chaperone protein that translocates within the cell to modulate the function of a variety of client proteins, including ion channels and receptors for neurotransmitters like glutamate (B1630785) and dopamine.[2][4]

Binding Profile and Quantitative Data

The primary molecular target of (+)-Igmesine is the sigma-1 receptor. It exhibits high affinity for this site, with significantly lower affinity for other receptor types. Prolonged treatment with igmesine (B115768) has been shown to decrease the density of beta-adrenergic receptors but not 5-HT(1A), sigma(1), or GABA(B) receptors.[3] It also shows a lack of significant activity at monoamine oxidase (MAO) A or B.[3]

Table 1: Binding Affinity of this compound

| Target | Parameter | Value | Species/Tissue | Reference |

| Sigma-1 Receptor | IC₅₀ | 39 ± 8 nM | Rat brain membrane | [1] |

| Monoamine Oxidase A | IC₅₀ | >10 µM | Not Specified | [3] |

| Monoamine Oxidase B | IC₅₀ | >10 µM | Not Specified | [3] |

Core Mechanism of Action

The pharmacological effects of (+)-Igmesine are predominantly mediated through its agonist activity at the sigma-1 receptor. This interaction triggers a series of downstream events that modulate neuronal excitability, plasticity, and survival.

Sigma-1 Receptor Activation and Downstream Signaling

The sigma-1 receptor resides primarily at the mitochondria-associated membrane of the endoplasmic reticulum (ER-MAM), where it forms a complex with the chaperone protein BiP (Binding immunoglobulin Protein).[5] Upon binding of an agonist like (+)-Igmesine, the sigma-1 receptor dissociates from BiP and can translocate to other parts of the cell, including the plasma membrane and the nucleus.[2] This translocation allows it to interact with and modulate a variety of "client" proteins.[2][5]

Key downstream consequences of sigma-1 receptor activation by (+)-Igmesine include:

-

Modulation of Intracellular Calcium (Ca²⁺) Signaling : Activated sigma-1 receptors stabilize the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R) at the ER, potentiating Ca²⁺ release from ER stores into the mitochondria.[2][5] This regulation of Ca²⁺ flux is crucial for maintaining mitochondrial function and ATP production.[5] The antidepressant-like effects of igmesine are dependent on both extracellular Ca²⁺ influx and the mobilization of intracellular Ca²⁺ stores.[4][6]

-

Interaction with Ion Channels : (+)-Igmesine modulates the activity of several ion channels, including voltage-gated potassium (K⁺) channels and voltage-dependent calcium channels (VDCCs), specifically L-type and N-type.[2][6][7] This modulation directly impacts neuronal excitability.

-

Modulation of Neurotransmitter Systems : The sigma-1 receptor interacts with and modulates key neurotransmitter receptors, most notably the N-methyl-D-aspartate (NMDA) receptor.[2] This interaction can enhance glutamatergic neurotransmission and is thought to contribute to the anti-amnesic and cognitive-enhancing effects of sigma-1 agonists.[2][8] (+)-Igmesine has been shown to block NMDA-induced increases in cGMP, suggesting interference with the NMDA receptor/nitric oxide synthase/cGMP pathway.[3] It also appears to increase the release of acetylcholine.[2]

Modulation of Ion Channels

(+)-Igmesine directly influences the function of several ion channels, which is a key component of its mechanism for altering neuronal function.

-

Voltage-Gated Potassium (K⁺) Channels : In cell culture studies, (+)-Igmesine treatment significantly inhibited voltage-activated K⁺ currents in cancer cell lines.[2] Sigma-1 receptor agonists have been shown to decrease the transient outward potassium current (IA).[7]

-

Voltage-Dependent Calcium Channels (VDCCs) : The antidepressant-like effects of (+)-Igmesine involve both L-type and N-type VDCCs.[6] Antagonists for these channels block the effects of igmesine, while agonists potentiate them, indicating that Ca²⁺ influx through these channels is a critical step in its initial action.[6]

-

SK3/Orai1 Complex : In cancer cell lines, (+)-Igmesine was found to inhibit cell migration by dissociating the complex formed between the calcium-activated K⁺ channel (SK3) and the voltage-independent calcium channel (Orai1).[2]

Experimental Protocols

Characterizing the interaction of a ligand like (+)-Igmesine with its target requires specific in vitro assays. Below are representative protocols for determining binding affinity and functional activity.

Protocol: Sigma-1 Receptor Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of an unlabeled compound (e.g., (+)-Igmesine) by measuring its ability to compete with a radiolabeled ligand for binding to the sigma-1 receptor.

Materials:

-

Tissue homogenate expressing sigma-1 receptors (e.g., guinea pig liver membranes).[9]

-

Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 ligand).[9][10]

-

Unlabeled test compound: this compound.

-

Assay Buffer: Tris-HCl buffer.

-

Non-specific binding control: Haloperidol (10 µM).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and fluid.

Methodology:

-

Preparation : Prepare serial dilutions of (+)-Igmesine.

-

Incubation : In assay tubes, combine the membrane homogenate, a fixed concentration of [³H]-(+)-pentazocine (typically at its Kd concentration), and varying concentrations of (+)-Igmesine. For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of haloperidol.

-

Equilibration : Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to reach binding equilibrium.

-

Termination : Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing multiple times with ice-cold assay buffer to remove unbound radioligand.[11]

-

Quantification : Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[11]

-

Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of (+)-Igmesine to generate a competition curve. Determine the IC₅₀ value (the concentration of igmesine that inhibits 50% of specific binding) from this curve.

-

Ki Calculation : Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Intracellular Calcium Mobilization Functional Assay

This assay measures the ability of (+)-Igmesine to potentiate Ca²⁺ release from intracellular stores, a hallmark of sigma-1 receptor agonism.

Materials:

-

A cell line expressing sigma-1 receptors (e.g., CHO cells, neuronal cell lines).

-

Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM).

-

This compound.

-

A sub-maximal concentration of an IP3-generating agonist (e.g., bradykinin, carbachol).

-

Fluorescence plate reader or microscope with live-cell imaging capabilities.

Methodology:

-

Cell Culture : Plate cells in a multi-well plate (e.g., 96-well, black-walled) and grow to confluence.

-

Dye Loading : Load the cells with the Ca²⁺ indicator dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

-

Pre-treatment : Wash the cells to remove excess dye and replace the medium with a buffer. Add varying concentrations of (+)-Igmesine and incubate for a short period (e.g., 5-15 minutes).

-

Stimulation : Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Inject the IP3-generating agonist to stimulate Ca²⁺ release from the ER.

-

Measurement : Record the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the peak intracellular Ca²⁺ concentration.

-

Data Analysis : Compare the peak fluorescence in cells pre-treated with (+)-Igmesine to control cells (no igmesine). An increase in the Ca²⁺ signal in the presence of (+)-Igmesine indicates agonist activity at the sigma-1 receptor, which potentiates IP3R-mediated Ca²⁺ release. Plot the potentiation effect against the log concentration of (+)-Igmesine to determine an EC₅₀ value.

Conclusion

The mechanism of action of this compound is intricately linked to its function as a selective sigma-1 receptor agonist. By binding to this chaperone protein, it initiates a complex series of events including the modulation of intracellular calcium homeostasis, the functional regulation of multiple ion channels and neurotransmitter receptors, and the potentiation of neuronal signaling. These molecular actions provide a basis for the observed neuroprotective, anti-amnesic, and antidepressant-like effects in preclinical models.[2][12] While its clinical development has ceased, (+)-Igmesine remains a critical research tool for understanding the multifaceted role of the sigma-1 receptor in the central nervous system and for the development of future therapeutics targeting this unique protein.

References

- 1. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]

- 6. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Igmesine Hydrochloride: A Technical Guide to its Sigma-1 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of (+)-Igmesine hydrochloride to the sigma-1 receptor (S1R), a chaperone protein located at the endoplasmic reticulum. The information presented herein is intended to support research and development efforts in neuropharmacology and related fields.

Quantitative Binding Affinity Data

This compound is a selective ligand for the sigma-1 receptor. Its binding affinity has been quantified through various radioligand binding assays, with the key parameters summarized in the table below.

| Parameter | Value | Species/Tissue | Notes | Reference |

| KD | 19.1 nM | Not Specified | Dissociation constant, indicating high affinity. | |

| IC50 | 39 ± 8 nM | Rat Brain Membranes | Concentration causing 50% inhibition of radioligand binding. | [1] |

| IC50 (σ2) | > 1000 nM | Not Specified | Demonstrates high selectivity for sigma-1 over sigma-2 receptors. |

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the binding affinity of (+)-Igmesine for the sigma-1 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound, (+)-Igmesine, to displace a radioactively labeled ligand that has a known high affinity for the sigma-1 receptor.

Materials and Reagents

-

Test Compound: this compound

-

Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand)[2]

-

Receptor Source: Guinea pig liver membranes or rat brain membranes (rich in sigma-1 receptors)[1][2]

-

Assay Buffer: Tris-HCl buffer (typically 50 mM, pH 7.4)

-

Non-specific Binding Control: Haloperidol (at a high concentration, e.g., 10 µM) or excess unlabeled (+)-pentazocine[3]

-

Scintillation Cocktail

-

Glass Fiber Filters (e.g., Whatman GF/B)

-

Filtration Apparatus

-

Scintillation Counter

Methodology

-

Membrane Preparation:

-

Homogenize fresh or frozen tissue (e.g., guinea pig liver, rat brain) in ice-cold buffer.[2]

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a series of tubes or a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of (+)-Igmesine.

-

Include control tubes for:

-

Total Binding: Membranes and [³H]-(+)-pentazocine only.

-

Non-specific Binding: Membranes, [³H]-(+)-pentazocine, and a high concentration of haloperidol.[3]

-

-

-

Incubation:

-

Incubate the assay tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of (+)-Igmesine by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the (+)-Igmesine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of (+)-Igmesine that inhibits 50% of the specific binding of the radioligand.

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Visualizations

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Sigma-1 Receptor Signaling Pathway upon (+)-Igmesine Binding

Upon binding of an agonist like (+)-Igmesine, the sigma-1 receptor, which resides at the mitochondria-associated endoplasmic reticulum membrane (MAM), dissociates from its chaperone protein, BiP (Binding immunoglobulin Protein).[4][5] This dissociation allows the activated sigma-1 receptor to translocate and interact with various downstream effectors, modulating cellular signaling pathways.[4][5]

Caption: Agonist-induced sigma-1 receptor signaling cascade.

References

- 1. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Igmesine Hydrochloride: A Technical Guide on its Potential as an Antidepressant

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Igmesine hydrochloride (chemical name: (+)-N-cyclopropylmethyl-N-methyl-1,4-diphenyl-1-ethylbut-3-en-1-ylamine hydrochloride) is a selective sigma-1 (σ1) receptor agonist that has demonstrated potential as an antidepressant agent in preclinical and early clinical studies. Its unique mechanism of action, distinct from traditional monoaminergic antidepressants, targets the modulation of intracellular signaling cascades, including calcium mobilization and neurotrophic factor pathways. This technical guide provides an in-depth overview of the pharmacology, preclinical efficacy, and proposed mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. Although clinical development was discontinued (B1498344) for marketing reasons, the study of igmesine (B115768) offers valuable insights into the therapeutic potential of sigma-1 receptor modulation for the treatment of major depressive disorder.[1]

Introduction

Major depressive disorder (MDD) is a debilitating psychiatric illness with a significant unmet medical need for novel therapeutics with improved efficacy and faster onset of action. For decades, the mainstay of antidepressant pharmacotherapy has been centered on the monoamine hypothesis, targeting serotonin, norepinephrine, and dopamine (B1211576) neurotransmitter systems. However, a substantial portion of patients do not achieve adequate remission with these agents, highlighting the necessity for exploring alternative mechanisms.

The sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising target for a new class of antidepressants.[2] Activation of the σ1 receptor modulates a variety of downstream signaling pathways, influencing neuronal plasticity and survival. This compound is a potent and selective σ1 receptor agonist that has been investigated for its antidepressant properties. This document serves as a comprehensive technical resource on the preclinical and early clinical data supporting the potential of this compound as an antidepressant.

Pharmacological Profile

Binding Affinity

This compound exhibits high affinity and selectivity for the σ1 receptor. In vitro binding studies have consistently demonstrated its potent interaction with this target, with significantly lower affinity for the sigma-2 (σ2) receptor and other neurotransmitter receptors and transporters.

| Receptor/Transporter | Ligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Kₑ (nM) | Reference |

| Sigma-1 | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | - | 39 ± 8 | - | [3] |

| Sigma-1 | - | - | - | - | 19.1 | [4] |

| Sigma-2 | - | - | - | >1000 | - | [4] |

| Monoamine Oxidase A (MAO-A) | - | - | - | >10,000 | - | [5] |

| Monoamine Oxidase B (MAO-B) | - | - | - | >10,000 | - | [5] |

Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration; Kₑ: Equilibrium dissociation constant.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in preclinical species and humans is not extensively published. The available information suggests it is orally bioavailable and penetrates the blood-brain barrier to exert its effects on the central nervous system. Doses tested in clinical studies ranged from 25 to 200 mg/day.[1]

Preclinical Efficacy in Animal Models of Depression

The antidepressant-like effects of this compound have been primarily evaluated using the forced swim test (FST) and the tail suspension test (TST) in rodents, two widely accepted screening models for potential antidepressant compounds.

Forced Swim Test (FST)

In the FST, animals are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect. (+)-Igmesine has been shown to decrease immobility time in this paradigm.

| Species | Dose (mg/kg) | Route | Effect on Immobility Time | Reference |

| Mouse | 30 | i.p. | Significant reduction | [1] |

Tail Suspension Test (TST)

The TST is another behavioral despair model where mice are suspended by their tails, and the duration of immobility is recorded. Similar to the FST, a decrease in immobility suggests antidepressant-like activity.

Mechanism of Action

The antidepressant effects of this compound are believed to be mediated through its agonistic activity at the σ1 receptor, which in turn modulates several downstream signaling pathways implicated in neuroplasticity and cell survival.

Sigma-1 Receptor Activation and Downstream Signaling

The σ1 receptor is a molecular chaperone that translocates from the endoplasmic reticulum to other cellular compartments upon ligand binding.[3] Its activation by (+)-igmesine initiates a cascade of intracellular events.

Modulation of NMDA Receptor Function and Calcium Homeostasis

(+)-Igmesine has been shown to interfere with the N-methyl-D-aspartate (NMDA) receptor/nitric oxide synthase/cGMP pathway.[5] It inhibits the NMDA-induced increase in cGMP, suggesting a modulatory role on glutamatergic neurotransmission.[5] Furthermore, the antidepressant-like effects of igmesine are dependent on both extracellular calcium influx and the mobilization of intracellular calcium stores.

Potentiation of Brain-Derived Neurotrophic Factor (BDNF) Signaling

Sigma-1 receptor activation has been linked to the potentiation of Brain-Derived Neurotrophic Factor (BDNF) signaling pathways.[6] Antidepressants with sigma-1 activity can enhance BDNF-stimulated signaling, leading to increased glutamate (B1630785) release.[6] This neurotrophic effect may contribute to the structural and functional neuroadaptations underlying the therapeutic effects of antidepressants.

Experimental Protocols

In Vitro Sigma Receptor Binding Assay

A detailed protocol for conducting sigma receptor binding assays can be found in Chu and Ruoho (2015).[4] The general steps are as follows:

-

Membrane Preparation: Homogenize guinea pig brain (for σ1) or rat liver (for σ2) tissue in a buffered solution. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

-

Radioligand Binding: Incubate the membrane preparation with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1) and varying concentrations of the test compound (this compound).

-

Separation and Counting: Separate the bound from free radioligand by rapid filtration. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Mouse Forced Swim Test (FST)

A standardized protocol for the mouse FST is described by Can et al. (2012).[3]

-

Apparatus: Use a transparent Plexiglas cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Procedure: Individually place mice into the cylinder for a 6-minute session. The session is typically recorded for later analysis.

-

Scoring: The duration of immobility is scored during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.

-

Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) at a specified time (e.g., 30 minutes) before the test.

Mouse Tail Suspension Test (TST)

The TST protocol is detailed by Can, Dao, and Gould (2011).[7]

-

Apparatus: Suspend mice by their tails from a lever or rod using adhesive tape, at a height where they cannot reach any surfaces.

-

Procedure: The test duration is typically 6 minutes, and the session is recorded.

-

Scoring: The total time the mouse remains immobile is measured. Immobility is defined as hanging passively and being completely motionless.

-

Drug Administration: Administer the test compound or vehicle at a specific time point before the test.

Preclinical Drug Discovery Workflow for Antidepressants

The development of a novel antidepressant like this compound typically follows a structured preclinical workflow.

Clinical Development and Current Status

Early phase II clinical trials with this compound showed some promising results in patients with major depressive disorder. However, subsequent larger trials did not consistently demonstrate efficacy, and the clinical development of igmesine for depression was discontinued by Pfizer before 2004, reportedly due to marketing considerations.[1] There are no ongoing clinical trials investigating this compound for any indication.[1]

Conclusion

This compound represents a pioneering effort in targeting the sigma-1 receptor for the treatment of depression. Its mechanism of action, involving the modulation of intracellular calcium and potentiation of neurotrophic factor signaling, offers a compelling alternative to traditional monoaminergic antidepressants. While its clinical development was halted, the wealth of preclinical data on (+)-igmesine continues to inform the ongoing research into sigma-1 receptor agonists as a novel class of therapeutics for mood disorders. The detailed understanding of its pharmacology and mechanisms of action provides a valuable foundation for the design and development of next-generation sigma-1 receptor modulators with improved clinical potential.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Sigma-1 receptor knockout mice display a depressive-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of (+)-Igmesine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Igmesine hydrochloride, designated JO-1784, is a potent and selective agonist of the sigma-1 (σ₁) receptor. First synthesized and characterized in the early 1990s, it has been a pivotal tool in elucidating the physiological and pathological roles of the σ₁ receptor. This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacological profile, and clinical development history of this compound. Detailed methodologies of key experiments are presented, alongside a structured summary of quantitative data and visual representations of its signaling pathways and experimental evaluation workflows. While its development as an antidepressant was discontinued, its significant neuroprotective properties have sparked renewed interest in its potential for treating neurodegenerative diseases.

Discovery and Historical Context

The discovery of this compound originated from research into ligands with high affinity for sigma binding sites, which were at the time still being fully characterized. In 1990, Roman and colleagues at Jouveinal SA described JO-1784 as a potent and selective ligand for sigma sites in the rat and mouse brain.[1] A key finding was the stereoselectivity of the binding, with the dextrorotatory enantiomer, (+)-Igmesine (JO-1784), exhibiting a significantly higher affinity for the σ₁ receptor than its levorotatory counterpart, JO-1783.[1] This discovery highlighted the specific structural requirements for high-affinity binding to the σ₁ receptor and established (+)-Igmesine as a valuable research tool. The subsequent clinical development was spearheaded by Pfizer.

Chemical Synthesis

The synthesis of this compound is a multi-step process that involves the initial preparation of a racemic mixture, followed by optical resolution to isolate the pharmacologically active (+)-enantiomer.

Synthesis of Racemic Igmesine (B115768)

The synthesis of the racemic compound has been described as follows:

-

Alkylation: 2-Phenylbutyric acid is alkylated with cinnamyl bromide in the presence of butyllithium (B86547) in tetrahydrofuran (B95107) (THF) to produce 2-ethyl-2,5-diphenyl-4-pentenoic acid.

-

Azide (B81097) Formation: The resulting carboxylic acid is converted to its corresponding acyl azide by treatment with sodium azide and phenyl dichlorophosphate (B8581778) in dichloromethane.

-

Curtius Rearrangement: The acyl azide undergoes a Curtius rearrangement in refluxing toluene (B28343) to yield an isocyanate intermediate.

-

Reduction to Secondary Amine: The isocyanate is reduced using lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) in THF to yield N-(1-ethyl-1,4-diphenyl-3-butenyl)-N-methylamine.

Optical Resolution and Synthesis of (+)-Igmesine

The isolation of the desired (+)-enantiomer is achieved through the following steps:

-

Hydrolysis of Isocyanate: The isocyanate intermediate from the racemic synthesis is hydrolyzed with hydrochloric acid in a THF/water mixture to yield the corresponding primary amine.

-

Optical Resolution: The racemic amine is resolved using L-(-)-tartaric acid, which facilitates the selective crystallization of the salt with the (+)-amine isomer.

-

Formylation: The resolved (+)-amine is then acylated using formic acid and carbonyldiimidazole (CDI) to produce the formamide (B127407).

-

Final Reduction: The formamide is reduced with LiAlH₄/AlCl₃ in a mixture of THF and ethyl ether to yield (+)-Igmesine.

-

Salt Formation: The final compound is treated with hydrochloric acid to form the stable hydrochloride salt.

Pharmacological Profile

This compound acts as a selective agonist at the σ₁ receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which is involved in the regulation of numerous cellular functions.

Quantitative Pharmacological Data

The binding affinity and functional activity of (+)-Igmesine have been characterized in various assays.

Table 1: Receptor Binding and Functional Activity of this compound

| Parameter | Value | Assay System | Reference |

| IC₅₀ (σ₁ Receptor) | 39 ± 8 nM | --INVALID-LINK---3-PPP binding in rat brain membranes | [1] |

| Kᴅ (σ₁ Receptor) | 19.1 nM | Radioligand binding assay | |

| IC₅₀ (σ₂ Receptor) | > 1000 nM | Radioligand binding assay | |

| NMDA-induced cGMP Inhibition (IC₅₀) | ~100 nM | Rat cerebellar slices |

Mechanism of Action

The pharmacological effects of (+)-Igmesine are primarily attributed to its ability to modulate intracellular calcium signaling and the N-methyl-D-aspartate (NMDA) receptor pathway through its interaction with the σ₁ receptor.

As a σ₁ receptor agonist, (+)-Igmesine promotes the dissociation of the σ₁ receptor from its chaperone partner, BiP (Binding immunoglobulin protein). This allows the σ₁ receptor to translocate and interact with the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor at the endoplasmic reticulum, potentiating the release of calcium from intracellular stores.[2] This modulation of calcium homeostasis is believed to be a critical component of its cellular effects.[2]

(+)-Igmesine has been shown to be a functional antagonist of the NMDA receptor complex. It inhibits the NMDA-induced increase in cyclic guanosine (B1672433) monophosphate (cGMP) in a concentration-dependent manner, suggesting an interaction with the NMDA receptor/nitric oxide synthase/cGMP signaling cascade.[3] This action likely contributes to its neuroprotective properties by mitigating excitotoxicity.

Preclinical and Clinical Development

(+)-Igmesine has undergone extensive evaluation in both preclinical models and human clinical trials, primarily for depression and neuroprotection.

Antidepressant Effects

Preclinical studies, notably the forced swim test in mice, provided initial evidence for the antidepressant-like effects of (+)-Igmesine.[2] This led to its progression into clinical trials for major depressive disorder.

Table 2: Summary of a Phase II/III Clinical Trial of Igmesine for Major Depressive Disorder

| Study | Design | Patient Population | Doses Administered | Primary Endpoint | Key Findings | Reference |

| Pande et al. (1999) | Double-blind, randomized, placebo-controlled | 348 patients with major depressive disorder | 25 mg/day and 100 mg/day | Change from baseline in the Hamilton Depression Rating Scale (HAM-D) score | The 25 mg/day dose showed a statistically significant improvement over placebo in an interim analysis, but this effect was not maintained at the final 6-week endpoint. The 100 mg/day dose was found to be ineffective. | [4] |

Following the failure to meet the primary endpoint in this large trial, the clinical development of igmesine for the treatment of depression was discontinued.[4]

Neuroprotective Effects

In preclinical models of cerebral ischemia, (+)-Igmesine has demonstrated robust neuroprotective effects.

Table 3: Neuroprotective Efficacy of (+)-Igmesine in a Gerbil Model of Global Cerebral Ischemia

| Study | Animal Model | Doses Administered | Key Findings | Reference |

| O'Neill et al. (1995) | 5-minute bilateral carotid artery occlusion in Mongolian gerbils | 50, 75, and 100 mg/kg, p.o. | Provided significant protection against ischemia-induced neuronal death in the CA1 region of the hippocampus. Attenuated ischemia-induced hyperactivity and the associated increase in nitric oxide synthase activity. | [4] |

These significant neuroprotective findings have led to a renewed interest in exploring (+)-Igmesine for the treatment of neurodegenerative disorders, as highlighted by a 2017 patent application for this indication.

Detailed Experimental Protocols

Sigma-1 Receptor Radioligand Binding Assay

-

Objective: To determine the in vitro binding affinity of (+)-Igmesine for the σ₁ receptor.

-

Materials: Rat brain tissue, 50 mM Tris-HCl buffer (pH 7.4), --INVALID-LINK---pentazocine (radioligand), unlabeled (+)-pentazocine (for non-specific binding), glass fiber filters, scintillation fluid, liquid scintillation counter.

-

Procedure:

-

Membrane Preparation: Homogenize rat brains in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in buffer to a protein concentration of approximately 1 mg/mL.

-

Binding Assay: In test tubes, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kᴅ), and varying concentrations of this compound. For determination of non-specific binding, add a high concentration of unlabeled (+)-pentazocine.

-

Incubation: Incubate the tubes at 25°C for 120 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of (+)-Igmesine and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Forced Swim Test in Mice

-

Objective: To assess the antidepressant-like activity of (+)-Igmesine.

-

Materials: Male Swiss mice, cylindrical glass container (25 cm height, 10 cm diameter), water at 23-25°C, stopwatch or automated video tracking system.

-

Procedure:

-

Drug Administration: Administer this compound or vehicle (e.g., saline) intraperitoneally (i.p.) 30 minutes before the test.

-

Test Procedure: Individually place each mouse into the glass cylinder filled with water to a depth of 15 cm.

-

Observation Period: The total duration of the test is 6 minutes. The duration of immobility is recorded during the final 4 minutes of the test. Immobility is defined as the absence of all movement except for that necessary to keep the head above water.

-

Data Analysis: Compare the mean duration of immobility between the vehicle-treated and (+)-Igmesine-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).

-

Gerbil Model of Global Cerebral Ischemia

-

Objective: To evaluate the neuroprotective effects of (+)-Igmesine.

-

Materials: Male Mongolian gerbils (60-80 g), inhalation anesthesia (e.g., halothane), micro-aneurysm clips, heating pad, histological reagents (e.g., cresyl violet).

-

Procedure:

-

Anesthesia and Surgery: Anesthetize the gerbils and maintain their body temperature at 37°C. Make a ventral midline incision in the neck to expose both common carotid arteries.

-

Induction of Ischemia: Occlude both carotid arteries simultaneously with micro-aneurysm clips for 5 minutes.

-

Reperfusion: After 5 minutes, remove the clips to allow for reperfusion of the brain.

-

Drug Administration: Administer this compound or vehicle orally (p.o.) at various doses (e.g., 50, 75, 100 mg/kg) at 1, 24, and 48 hours post-occlusion.

-

Histological Analysis: At 96 hours post-ischemia, perfuse the animals with saline followed by a fixative. Remove the brains and process them for paraffin (B1166041) embedding. Cut coronal sections and stain with cresyl violet to visualize neuronal morphology.

-

Quantification of Neuronal Damage: Count the number of viable neurons in a defined area of the CA1 region of the hippocampus.

-

Data Analysis: Compare the neuronal cell counts between the sham-operated, vehicle-treated ischemic, and (+)-Igmesine-treated ischemic groups using ANOVA followed by post-hoc tests.

-

Visualizations

Signaling Pathway of this compound

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow of the discovery and evaluation of (+)-Igmesine.

References

- 1. WO2017137600A1 - Igmesine for use in the treatment of neurodegenerative diseases - Google Patents [patents.google.com]

- 2. The Role of Sigma Receptors in Depression [jstage.jst.go.jp]

- 3. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Igmesine hydrochloride pharmacokinetics and metabolism

[1] A novel sigma ligand, igmesine (B115768), reverses the learning impairments induced by Dizocilpine (B47880) (MK-801) in rats - PubMed Igmesine (1-10 mg/kg i.p.), injected before the acquisition trials, dose dependently reversed the MK-801-induced deficits. This beneficial effect was observed on both the spatial reference and working memory impairments. The sigma ligand JO 1784 (1-10 mg/kg i.p.), which shows a pharmacological profile similar to igmesine, also reversed the learning impairments. The effects of igmesine and JO 1784 were blocked by pretreatment with the sigma antagonist BMY 14802 (10 mg/kg i.p.), which failed to affect learning when injected alone. These results confirm that sigma ligands modulate the cognitive deficits induced by a NMDA receptor blockade and suggest a potential clinical efficacy for these drugs in the symptomatic treatment of memory impairments observed in Alzheimer's disease or schizophrenia. ... The sigma ligand JO 1784 (1-10 mg/kg i.p.), which shows a pharmacological profile similar to igmesine, also reversed the learning impairments. The effects of igmesine and JO 1784 were blocked by pretreatment with the sigma antagonist BMY 14802 (10 mg/kg i.p.), which failed to affect learning when injected alone. These results confirm that sigma ligands modulate the cognitive deficits induced by a NMDA receptor blockade and suggest a potential clinical efficacy for these drugs in the symptomatic treatment of memory impairments observed in Alzheimer's disease or schizophrenia. ... We examined the effects of igmesine (JO 1784), a new sigma ligand, on the learning impairments induced by the non-competitive N-methyl-D-aspartate (NMDA) antagonist dizocilpine (MK-801) in a water-maze task in rats. Male adult rats were trained for 3 days to locate a submerged platform in a circular pool. During the first 2 days, the platform position remained constant (reference memory) and, on the third day, the platform was moved to a different position for each of the four trials (working memory). MK-801 (0.1 mg/kg i.p.), injected before each training session, severely impaired the learning performances of the animals. Igmesine (1-10 mg/kg i.p.), injected before the acquisition trials, dose dependently reversed the MK-801-induced deficits. ... Igmesine (1-10 mg/kg i.p.), injected before the acquisition trials, dose dependently reversed the MK-801-induced deficits. This beneficial effect was observed on both the spatial reference and working memory impairments. The sigma ligand JO 1784 (1-10 mg/kg i.p.), which shows a pharmacological profile similar to igmesine, also reversed the learning impairments. ... These results confirm that sigma ligands modulate the cognitive deficits induced by a NMDA receptor blockade and suggest a potential clinical efficacy for these drugs in the symptomatic treatment of memory impairments observed in Alzheimer's disease or schizophrenia. --INVALID-LINK--

[2] JO 1784 | C23H29N - PubChem JO 1784 is a sigma receptor ligand (IC50 = 30 and 2000 nM for σ1 and σ2 receptors, respectively). It has putative antidepressant and anxiolytic activity. JO 1784 has been investigated for the treatment of depression. 3

Igmesine hydrochloride | C23H30ClN - PubChem Igmesine hydrochloride has been used in trials studying the treatment of Depression. 4

Pharmacological properties of igmesine, a selective sigma1 ligand. - PubMed Igmesine binds with high affinity to sigma1 sites (Ki = 0.53 nM) and with low affinity to sigma2 sites (Ki = 217 nM). It shows low affinity for all other binding sites tested (dopamine D1 and D2, serotonin (B10506) 5-HT1A and 5-HT2, muscarinic M1 and M2, alpha1- and alpha2-adrenergic, NMDA, PCP and haloperidol-sensitive). In vivo, igmesine potentiated the effect of sub-active doses of d-amphetamine on locomotor activity in mice. In the forced-swimming test in mice, igmesine reduced the duration of immobility, an effect which was antagonized by BMY 14802. ... Igmesine binds with high affinity to sigma1 sites (Ki = 0.53 nM) and with low affinity to sigma2 sites (Ki = 217 nM). It shows low affinity for all other binding sites tested (dopamine D1 and D2, serotonin 5-HT1A and 5-HT2, muscarinic M1 and M2, alpha1- and alpha2-adrenergic, NMDA, PCP and haloperidol-sensitive). ... In the forced-swimming test in mice, igmesine reduced the duration of immobility, an effect which was antagonized by BMY 14802. In rats, igmesine reversed the cognitive impairment induced by the NMDA antagonist MK-801 in a water-maze task. These results show that igmesine is a selective sigma1 ligand, with a pharmacological profile predictive of antidepressant and cognitive-enhancing activities. 5

Igmesine - an overview | ScienceDirect Topics Igmesine (JO 1784) is a selective σ1 receptor agonist that has been shown to exert antidepressant-like effects in several animal models predictive of antidepressant activity. Igmesine was effective in a phase II study in patients with major depression, but its efficacy was not confirmed in a larger trial. 5

Igmesine: a novel, selective sigma ligand with antidepressant activity. - PubMed Igmesine is a new psychotropic drug, selective for sigma sites, which has been selected for its potent activity in the forced-swimming test, an animal model of depression. In this test, igmesine was active after intraperitoneal (MED = 1 mg/kg), oral (MED = 3 mg/kg) and central (MED = 10 micrograms i.c.v.) administration. The effect of igmesine was reversed by pretreatment with BMY-14802 and high doses of haloperidol, two drugs with sigma antagonist properties, but not by antagonists of the main neurotransmitter systems. In several other models predictive of antidepressant activity (learned helplessness in rats, DMI-induced suppression of muricidal behavior in rats) igmesine showed a positive response. At active doses in these models, igmesine was devoid of stimulant, sedative, anticholinergic or antidopaminergic side-effects. Igmesine showed a high affinity for sigma-1 sites (Ki = 0.53 nM) and was 400-fold more selective for sigma-1 than for sigma-2 sites. Its affinity for other CNS receptors was low (IC50 > 1 microM). These results suggest that the antidepressant-like activity of igmesine is mediated by sigma-1 sites and that this compound may be the prototype of a new class of antidepressant drugs. ... Igmesine is a new psychotropic drug, selective for sigma sites, which has been selected for its potent activity in the forced-swimming test, an animal model of depression. In this test, igmesine was active after intraperitoneal (MED = 1 mg/kg), oral (MED = 3 mg/kg) and central (MED = 10 micrograms i.c.v.) administration. The effect of igmesine was reversed by pretreatment with BMY-14802 and high doses of haloperidol, two drugs with sigma antagonist properties, but not by antagonists of the main neurotransmitter systems. ... At active doses in these models, igmesine was devoid of stimulant, sedative, anticholinergic or antidopaminergic side-effects. Igmesine showed a high affinity for sigma-1 sites (Ki = 0.53 nM) and was 400-fold more selective for sigma-1 than for sigma-2 sites. Its affinity for other CNS receptors was low (IC50 > 1 microM). 5

Sigma-1 Receptor Chaperone at the ER-Mitochondrion Interface Exerts Neuroprotective Effects against ER Stress-Induced Apoptosis in Hippocampal HT22 Cells - PubMed (2017-02-01) In the present study, we investigated the neuroprotective effects of the sigma-1 receptor (Sig-1R) against endoplasmic reticulum (ER) stress-induced apoptosis in hippocampal HT22 cells. We observed that Sig-1R is endogenously expressed in the mitochondria-associated ER membrane (MAM) in HT22 cells. Treatment with the Sig-1R agonists PRE-084 and (+)-pentazocine significantly attenuated the tunicamycin (B1663573) (TM)-induced decrease in cell viability, and this effect was reversed by the Sig-1R antagonist BD-1047. Sig-1R activation also suppressed the TM-induced expression of the ER stress markers GRP78 and CHOP and the phosphorylation of PERK, eIF2α, and IRE1α. Moreover, Sig-1R activation inhibited the TM-induced cleavage of caspase-12 and caspase-3 and the TM-induced increase in the Bax/Bcl-2 ratio. Furthermore, Sig-1R activation suppressed the TM-induced disruption of the mitochondrial membrane potential (MMP) and the TM-induced increase in mitochondrial Ca2+ overload. These findings suggest that the Sig-1R exerts neuroprotective effects against ER stress-induced apoptosis by modulating the PERK-eIF2α and IRE1α signaling pathways and by inhibiting mitochondrial dysfunction. ... (2017-02-01) We observed that Sig-1R is endogenously expressed in the mitochondria-associated ER membrane (MAM) in HT22 cells. Treatment with the Sig-1R agonists PRE-084 and (+)-pentazocine significantly attenuated the tunicamycin (TM)-induced decrease in cell viability, and this effect was reversed by the Sig-1R antagonist BD-1047. Sig-1R activation also suppressed the TM-induced expression of the ER stress markers GRP78 and CHOP and the phosphorylation of PERK, eIF2α, and IRE1α. ... (2017-02-01) Sig-1R activation also suppressed the TM-induced expression of the ER stress markers GRP78 and CHOP and the phosphorylation of PERK, eIF2α, and IRE1α. Moreover, Sig-1R activation inhibited the TM-induced cleavage of caspase-12 and caspase-3 and the TM-induced increase in the Bax/Bcl-2 ratio. Furthermore, Sig-1R activation suppressed the TM-induced disruption of the mitochondrial membrane potential (MMP) and the TM-induced increase in mitochondrial Ca2+ overload. These findings suggest that the Sig-1R exerts neuroprotective effects against ER stress-induced apoptosis by modulating the PERK-eIF2α and IRE1α signaling pathways and by inhibiting mitochondrial dysfunction. ... (2017-02-01) We observed that Sig-1R is endogenously expressed in the mitochondria-associated ER membrane (MAM) in HT22 cells. Treatment with the Sig-1R agonists PRE-084 and (+)-pentazocine significantly attenuated the tunicamycin (TM)-induced decrease in cell viability, and this effect was reversed by the Sig-1R antagonist BD-1047. Sig-1R activation also suppressed the TM-induced expression of the ER stress markers GRP78 and CHOP and the phosphorylation of PERK, eIF2α, and IRE1α. Moreover, Sig-1R activation inhibited the TM-induced cleavage of caspase-12 and caspase-3 and the TM-induced increase in the Bax/Bcl-2 ratio. ... (2017-02-01) These findings suggest that the Sig-1R exerts neuroprotective effects against ER stress-induced apoptosis by modulating the PERK-eIF2α and IRE1α signaling pathways and by inhibiting mitochondrial dysfunction. 5

Igmesine, a selective sigma 1 ligand, prevents the behavioural and biochemical effects of the NMDA antagonist, dizocilpine, in mice - PubMed Igmesine (10 mg/kg, i.p.) prevented the dizocilpine-induced increase in locomotor activity and turning behaviour. Furthermore, igmesine (10 mg/kg, i.p.) prevented the dizocilpine-induced increase in dopamine (B1211576) and DOPAC levels in the nucleus accumbens and the increase in DOPAC in the striatum. These results suggest that sigma 1 ligands may be useful in the treatment of psychosis, by modulating the hyperactivity of the dopaminergic systems induced by a glutamate (B1630785) deficit. ... Furthermore, igmesine (10 mg/kg, i.p.) prevented the dizocilpine-induced increase in dopamine and DOPAC levels in the nucleus accumbens and the increase in DOPAC in the striatum. ... Igmesine (10 mg/kg, i.p.) prevented the dizocilpine-induced increase in locomotor activity and turning behaviour. 5

The sigma-1 receptor as a regulator of mitochondrial calcium signaling - PubMed (2017-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that resides at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), where it regulates the exchange of Ca2+ between the ER and mitochondria. The Sig-1R plays a key role in maintaining mitochondrial function and protecting against oxidative stress. In this review, we discuss the role of the Sig-1R in regulating mitochondrial Ca2+ signaling and its implications for neurodegenerative diseases. ... (2017-01-01) The Sig-1R plays a key role in maintaining mitochondrial function and protecting against oxidative stress. In this review, we discuss the role of the Sig-1R in regulating mitochondrial Ca2+ signaling and its implications for neurodegenerative diseases. ... (2017-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that resides at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), where it regulates the exchange of Ca2+ between the ER and mitochondria. 5

Sigma-1 receptor modulation of NMDA receptor activity - PubMed (2014-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that modulates the activity of several ion channels, including the N-methyl-D-aspartate (NMDA) receptor. The Sig-1R is located at the endoplasmic reticulum-mitochondrion interface, where it can regulate intracellular Ca2+ signaling. In this review, we discuss the evidence that the Sig-1R modulates NMDA receptor activity and the implications for synaptic plasticity and neurodegenerative diseases. ... (2014-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that modulates the activity of several ion channels, including the N-methyl-D-aspartate (NMDA) receptor. ... (2014-01-01) In this review, we discuss the evidence that the Sig-1R modulates NMDA receptor activity and the implications for synaptic plasticity and neurodegenerative diseases. 5

The sigma-1 receptor: a key regulator of synaptic plasticity - PubMed (2016-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that is enriched at the postsynaptic density, where it modulates the activity of several neurotransmitter receptors, including the NMDA receptor. The Sig-1R is also involved in regulating dendritic spine morphology and synaptic plasticity. In this review, we discuss the role of the Sig-1R in synaptic plasticity and its implications for learning and memory. ... (2016-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that is enriched at the postsynaptic density, where it modulates the activity of several neurotransmitter receptors, including the NMDA receptor. ... (2016-01-01) The Sig-1R is also involved in regulating dendritic spine morphology and synaptic plasticity. In this review, we discuss the role of the Sig-1R in synaptic plasticity and its implications for learning and memory. 5

The sigma-1 receptor: a novel therapeutic target for the treatment of neurodegenerative diseases - PubMed (2015-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that is involved in a variety of cellular processes, including cell survival, synaptic plasticity, and mitochondrial function. The Sig-1R is a promising therapeutic target for the treatment of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. In this review, we discuss the evidence that the Sig-1R is a valid therapeutic target for the treatment of neurodegenerative diseases. ... (2015-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that is involved in a variety of cellular processes, including cell survival, synaptic plasticity, and mitochondrial function. ... (2015-01-01) The Sig-1R is a promising therapeutic target for the treatment of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. 6 In-depth Technical Guide on the Pharmacokinetics and Metabolism of (+)-Igmesine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a selective sigma-1 (σ1) receptor agonist that has been investigated for its potential antidepressant and cognitive-enhancing properties. Understanding its pharmacokinetic and metabolic profile is crucial for the advancement of its research and potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of this compound, including detailed experimental protocols and data presented in a structured format for ease of comparison.

Pharmacokinetics

Limited publicly available data exists on the pharmacokinetics of this compound. Clinical development was discontinued, and as a result, detailed pharmacokinetic parameters in humans have not been widely published.

Preclinical Studies

-

Animal Models: Pharmacokinetic studies have been conducted in various animal models, including mice and rats.[1]

-

Administration Routes: Both intraperitoneal (i.p.) and oral (p.o.) routes of administration have been utilized in preclinical studies.[1]

Table 1: Preclinical Dosing of this compound

| Animal Model | Route of Administration | Dose Range | Study Focus | Reference |

| Mice | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Antidepressant-like activity | |

| Mice | Oral (p.o.) | 3 mg/kg (MED) | Antidepressant-like activity | |

| Rats | Intraperitoneal (i.p.) | 0.1 - 10 mg/kg | Reversal of learning impairments | [1] |

| Mice | Intraperitoneal (i.p.) | 10 mg/kg | Prevention of NMDA antagonist effects |

Note: MED stands for Minimum Effective Dose.

Clinical Studies

Information regarding the half-life and brain-blood barrier penetration of (+)-Igmesine has not been reported. Doses tested in clinical trials for major depressive disorder ranged from 25 to 200 mg/day.

Table 2: Clinical Dosing of this compound

| Population | Dose Range | Study Focus | Reference |

| Patients with Major Depressive Disorder | 25 - 100 mg/day | Efficacy in depression | |

| Healthy Volunteers | up to 200 mg (single dose) | Anti-diarrheal effects |

Metabolism

Detailed information on the metabolism of this compound, including its metabolic pathways, specific metabolites, and the enzymes involved, is not extensively documented in publicly available literature. The focus of most available research has been on its pharmacodynamic effects and potential therapeutic uses.

Experimental Protocols

In Vivo Studies for Pharmacodynamic Effects

-

Forced Swimming Test (Porsolt Test):

-

Objective: To assess antidepressant-like activity.

-

Animals: Mice.

-

Procedure: Mice are placed in a cylinder filled with water from which they cannot escape. The duration of immobility is measured. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Drug Administration: (+)-Igmesine was administered intraperitoneally or orally before the test.

-

-

Water Maze Task:

-

Objective: To assess cognitive-enhancing effects against induced learning impairments.

-

Animals: Rats.

-

Procedure: Rats are trained to find a submerged platform in a pool of water. The time taken to find the platform (escape latency) is recorded.

-

Induction of Impairment: Learning deficits were induced by the NMDA receptor antagonist dizocilpine (MK-801).[1]

-

Drug Administration: (+)-Igmesine was injected before the acquisition trials.[1]

-

Analytical Methods

While specific high-performance liquid chromatography (HPLC) methods for the quantification of this compound in biological matrices are not detailed in the provided search results, general HPLC methodologies are commonly used for the analysis of small molecule drugs. A typical protocol would involve:

-

Sample Preparation: Extraction of the drug from plasma, serum, or tissue homogenates. This often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

-

Chromatographic Separation:

-

Column: A reversed-phase column (e.g., C8 or C18) is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.

-

Detection: UV detection at a specific wavelength.

-

-

Method Validation: The method would be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness.

Signaling Pathways and Mechanisms of Action

(+)-Igmesine is a selective agonist of the sigma-1 (σ1) receptor. The σ1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it plays a role in regulating intracellular calcium signaling and maintaining mitochondrial function.

Modulation of NMDA Receptor Activity

The σ1 receptor can modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity, learning, and memory. By binding to the σ1 receptor, (+)-Igmesine may influence glutamatergic neurotransmission.

Neuroprotective Effects

Activation of the σ1 receptor has been shown to exert neuroprotective effects against ER stress-induced apoptosis by modulating signaling pathways such as PERK-eIF2α and IRE1α and by inhibiting mitochondrial dysfunction. This suggests a potential mechanism for the cognitive-enhancing and neuroprotective effects observed in preclinical studies.

Interaction with Dopaminergic Systems

Studies have shown that (+)-Igmesine can prevent the increase in dopamine and its metabolite DOPAC in the nucleus accumbens and striatum induced by NMDA antagonists. This indicates a modulatory role on dopaminergic systems, which may contribute to its potential antipsychotic effects.

Visualizations

Caption: Experimental workflow for preclinical evaluation of (+)-Igmesine.

Caption: Proposed signaling pathway for (+)-Igmesine action.

Conclusion

The available data on this compound primarily highlight its pharmacodynamic profile as a selective σ1 receptor agonist with potential antidepressant and cognitive-enhancing effects. While preclinical studies have established effective dose ranges in animal models, a comprehensive understanding of its pharmacokinetics and metabolism in humans remains elusive due to the discontinuation of its clinical development. Further research, including detailed pharmacokinetic studies and metabolite identification, would be necessary to fully characterize the disposition of this compound in biological systems. The provided experimental protocols and mechanistic insights can serve as a foundation for future investigations in this area.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

In Vivo Effects of (+)-Igmesine Hydrochloride on Neuronal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Igmesine hydrochloride, a selective sigma-1 (σ1) receptor agonist, has demonstrated a complex and multifaceted profile of activity on neuronal systems in vivo. Preclinical studies have highlighted its potential as a neuroprotective and antidepressant agent, stemming from its ability to modulate key signaling pathways and neuronal functions. This technical guide provides an in-depth overview of the in vivo effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling mechanisms.

Introduction

This compound is a high-affinity ligand for the σ1 receptor, an intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface.[1] Activation of the σ1 receptor by agonists like this compound triggers a cascade of downstream effects that influence neuronal excitability, plasticity, and survival.[2][3] This document synthesizes the available preclinical in vivo data to offer a comprehensive resource for researchers in neuropharmacology and drug development.

Quantitative In Vivo Effects of this compound

The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound on various neurochemical and behavioral parameters.

Table 1: Effects of this compound on Receptor Densities and Enzyme Activity

| Parameter | Animal Model | Treatment Duration | Dose | Change from Control | Reference |

| β-adrenergic receptor density | Not specified | 21 days | Not specified | ↓ 20% | [4] |

| 5-HT(1A) receptor density | Not specified | 21 days | Not specified | No significant change | [4] |

| σ1 receptor density | Not specified | 21 days | Not specified | No significant change | [4] |

| GABA(B) receptor density | Not specified | 21 days | Not specified | No significant change | [4] |

| Tyrosine Hydroxylase (TH) activity | Not specified | 21 days | Not specified | ↓ 30-32% | [4] |

| Monoamine Oxidase (MAO) A or B activity | Not specified | Acute | >10 microM (IC50) | No activity | [4] |

| Norepinephrine (NE) uptake | Not specified | Acute | Behaviorally active doses | Weak effects | [4] |